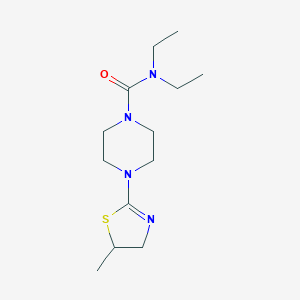
4-(1,2-Oxazol-5-ylmethyl)-3-thiophen-2-ylpiperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,2-Oxazol-5-ylmethyl)-3-thiophen-2-ylpiperazin-2-one is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been extensively studied for its pharmacological properties.
作用機序
The mechanism of action of 4-(1,2-Oxazol-5-ylmethyl)-3-thiophen-2-ylpiperazin-2-one involves the inhibition of specific enzymes and receptors in the body. This compound has been found to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4) that are involved in the inflammatory response. Additionally, this compound has been found to bind to specific receptors in the brain, such as the dopamine D2 receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(1,2-Oxazol-5-ylmethyl)-3-thiophen-2-ylpiperazin-2-one have been extensively studied in various scientific research studies. This compound has been found to exhibit significant anti-inflammatory, analgesic, and anxiolytic effects. Additionally, this compound has been found to exhibit neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.
実験室実験の利点と制限
The advantages of using 4-(1,2-Oxazol-5-ylmethyl)-3-thiophen-2-ylpiperazin-2-one in lab experiments include its potent pharmacological activity and its ability to target specific enzymes and receptors in the body. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
将来の方向性
There are several future directions for the study of 4-(1,2-Oxazol-5-ylmethyl)-3-thiophen-2-ylpiperazin-2-one. These include:
1. Further studies to determine the safety and efficacy of this compound in the treatment of various diseases.
2. Development of new derivatives of this compound with improved pharmacological activity and reduced toxicity.
3. Study of the potential use of this compound in combination with other drugs for the treatment of various diseases.
4. Study of the potential use of this compound in the treatment of other neurodegenerative disorders such as Parkinson's disease.
Conclusion:
In conclusion, 4-(1,2-Oxazol-5-ylmethyl)-3-thiophen-2-ylpiperazin-2-one is a promising compound with significant potential for the treatment of various diseases. Its potent pharmacological activity and ability to target specific enzymes and receptors in the body make it a valuable compound for further study. However, further studies are needed to determine its safety and efficacy, and to develop new derivatives with improved pharmacological activity and reduced toxicity.
合成法
The synthesis of 4-(1,2-Oxazol-5-ylmethyl)-3-thiophen-2-ylpiperazin-2-one involves the reaction of 2-chlorothiophene-3-carboxylic acid with 1,2-oxazole-5-carboxaldehyde in the presence of a base. The resulting intermediate is then reacted with piperazine to obtain the final product.
科学的研究の応用
The potential therapeutic applications of 4-(1,2-Oxazol-5-ylmethyl)-3-thiophen-2-ylpiperazin-2-one have been extensively studied in various scientific research studies. This compound has been found to exhibit significant activity against a range of diseases such as cancer, inflammation, and neurodegenerative disorders.
特性
IUPAC Name |
4-(1,2-oxazol-5-ylmethyl)-3-thiophen-2-ylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c16-12-11(10-2-1-7-18-10)15(6-5-13-12)8-9-3-4-14-17-9/h1-4,7,11H,5-6,8H2,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFURPWZAIBXNKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)C2=CC=CS2)CC3=CC=NO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,2-Oxazol-5-ylmethyl)-3-thiophen-2-ylpiperazin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Cyclohexen-1-yl)-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone](/img/structure/B7585970.png)
![2-(3-Methylcyclohexyl)oxy-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone](/img/structure/B7585971.png)
![[3-(2-Methylpropyl)pyrrolidin-1-yl]-(7-oxabicyclo[2.2.1]heptan-2-yl)methanone](/img/structure/B7585976.png)
![4-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]-3-methyl-2,3-dihydro-1,4-benzoxazine](/img/structure/B7585983.png)
![[4-(Cyclopropylmethyl)-2,3-dihydroquinoxalin-1-yl]-(furan-2-yl)methanone](/img/structure/B7585984.png)
![[4-(Cyclopropylmethyl)-2,3-dihydroquinoxalin-1-yl]-(furan-3-yl)methanone](/img/structure/B7585990.png)

![[4-(Cyclopropylmethyl)-2,3-dihydroquinoxalin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B7586002.png)
![(3-Fluoropyridin-4-yl)-(9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methanone](/img/structure/B7586010.png)
![(9-Propan-2-yl-3,9-diazabicyclo[4.2.1]nonan-3-yl)-(3-pyrazol-1-ylphenyl)methanone](/img/structure/B7586017.png)
![2-(1-methylpyrazol-4-yl)-N-[4-[2-(3-methylpyrrolidin-1-yl)ethoxy]phenyl]acetamide](/img/structure/B7586034.png)
![N-[cyclopropyl(1,3-thiazol-2-yl)methyl]-3-methylmorpholine-4-carboxamide](/img/structure/B7586064.png)
![N-[(4-methyl-1,2,4-triazol-3-yl)methyl]-4-phenoxypyridine-2-carboxamide](/img/structure/B7586068.png)
![2-[(2-Ethylthiomorpholin-4-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7586070.png)